molecular formula C18H10F4N2S2 B15025811 2-[(4-Fluorobenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

2-[(4-Fluorobenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B15025811
M. Wt: 394.4 g/mol
InChI Key: RHIGILDDKITJSA-UHFFFAOYSA-N
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Description

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of fluorinated phenyl, thiophene, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated and sulfur-containing groups can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE is unique due to its combination of fluorinated phenyl, thiophene, and pyridine moieties. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H10F4N2S2

Molecular Weight

394.4 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H10F4N2S2/c19-12-5-3-11(4-6-12)10-26-17-13(9-23)14(18(20,21)22)8-15(24-17)16-2-1-7-25-16/h1-8H,10H2

InChI Key

RHIGILDDKITJSA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC3=CC=C(C=C3)F

Origin of Product

United States

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